Home > Products > Screening Compounds P16296 > 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 7271-08-1

4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-418865
CAS Number: 7271-08-1
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Hydroxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium-4-yl)benzoate monohydrate

    Compound Description: This compound exists as a zwitterion and forms monohydrate crystals. The structure contains a tetrahydropyridinium ring in an envelope conformation, nearly coplanar with an imidazoline ring. Water molecules bridge neighboring zwitterions through hydrogen bonding, creating chains and ribbons within the crystal lattice [].

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

    Compound Description: JNJ 54166060 is a potent antagonist of the P2X7 receptor. It demonstrates good oral bioavailability, low-moderate clearance in preclinical models, and an acceptable safety profile. This compound exhibits a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism [].

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29) and (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)

    Compound Description: These compounds are potent P2X7 antagonists identified through a novel dipolar cycloaddition reaction and Cope elimination sequence []. They exhibit potent P2X7 receptor occupancy at low doses in rat models. Notably, compound 35 demonstrates good solubility and tolerability in preclinical studies, leading to its selection as a clinical candidate for investigating mood disorders [].

3-(3H-imidazo[4,5-C]pyridin-2-yl)-1H-pyrazolo[4,3-B]pyridines

    Compound Description: This series of 4-azaindazole compounds are being investigated for their therapeutic potential in treating diseases characterized by Wnt pathway activation, such as cancer, fibrotic disorders, and bone diseases [].

Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate

    Compound Description: This compound is a derivative of imidazo[4,5-b]pyridine and exists as two independent molecules in its crystal structure. The molecules differ in the conformation of the ester substituent [].

(1H, 3H) Imidazo(4,5-b) Pyridines

    Compound Description: This series of compounds, also known as desazopurines, were designed and synthesized as potential inhibitors of Lumazine synthase in Mycobacterium tuberculosis. This enzyme is absent in mammalian cells but present in various microorganisms, making it an attractive target for developing new anti-tuberculosis drugs [].

Imidazo[4,5-b]pyridine derivatives with a 1-benzylpiperazinyl motif

    Compound Description: This series of compounds act as potent Aurora kinase inhibitors. Optimization efforts led to the identification of 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690), a highly potent and orally bioavailable Aurora kinase inhibitor with in vivo efficacy in inhibiting tumor growth [].

2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

    Compound Description: BYK191023 acts as a selective and irreversible inhibitor of inducible nitric oxide synthase (iNOS). It demonstrates time-dependent inhibition in the presence of NADPH, leading to heme loss from iNOS and reduced cytochrome P450 formation [].

N-neopentyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)pyrimidin-2-amine bis(2,2,2-trifluoroacetate), (UR-DEBa148) and (R)-4-[3-(dimethylamino)pyrrolidin-1-yl]-N-neopentylpyrimidin-2-amine bis(2,2,2-trifluoroacetate) (UR-DEBa176)

    Compound Description: These compounds are 2,4-diaminopyrimidines that act as potent agonists at the histamine H4 receptors (h/m/rH4Rs) across human, mouse, and rat species. UR-DEBa148 exhibits slight G-protein bias, while the tritiated form of UR-DEBa176 serves as a valuable radioligand for binding studies at h/m/rH4Rs [].

3-(pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl) biphenyl-4-yl]methyl-4,5,6,7-tetrahydro imidazo [4,5-c] pyridine-4-carboxylate hydrochloride (TA-606)

    Compound Description: TA-606 is a prodrug of 606A, a potent angiotensin II-receptor antagonist with high bioavailability. It demonstrates a long-lasting hypotensive effect in animal models of hypertension and shows potential as a treatment for hypertension [, ].

2-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-5-acetyl-4,5,6,7- tetrahydro imidazo [4,5-c]pyridine-4-carboxylic acid disodium salt (606A)

    Compound Description: 606A is a novel angiotensin II AT1-receptor antagonist. It demonstrates antihypertensive effects, reduces cardiac hypertrophy, improves endothelium-dependent relaxation, and enhances renal function in animal models of hypertension [, ].

S-(+)-1-([4-(dimethylamino)-3-methylphenyl]methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid (PD123319)

    Compound Description: PD123319 is a selective antagonist for the angiotensin II type 2 (AT2) receptor. Studies show that it does not significantly affect basal or LDL-stimulated MCP-1 production in human monocytes []. It also plays a role in the cardioprotective effect of AT1-receptor blockade in acute myocardial ischemia [].

Derivatives of 1,2-bis-sulfonamide

    Compound Description: This broad class of compounds act as modulators of chemokine receptors, potentially impacting immune responses and inflammation. The described compounds in this study feature diverse substituents (R1-R18) on the central 1,2-bis-sulfonamide scaffold, leading to variations in their pharmacological profiles [].

N-(phenylmethyl)-4-[5-(phenylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl]benzamide

    Compound Description: This compound is structurally similar to known inhibitors of Mycobacterium tuberculosis growth [].

5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo-[4,3-c]pyridin-3-one

    Compound Description: This compound is a hexahydropyrazolopyridine derivative. Research has focused on understanding its tautomeric behavior in both crystalline form and solution [].

Overview

4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine structure. Its molecular formula is C₁₁H₁₂N₄, indicating the presence of four nitrogen atoms within its structure. This compound is part of the imidazopyridine family, known for their diverse pharmacological applications due to their ability to interact with various biological targets. The compound has garnered interest in medicinal chemistry for its potential therapeutic uses, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves several key steps:

  1. Condensation Reaction: The most common method is the condensation of pyridine-4-carboxaldehyde with 1,2-diaminoethane.
  2. Cyclization: This reaction is followed by cyclization under acidic conditions to form the imidazo[4,5-c]pyridine structure.

Technical Details

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the identity and purity of the synthesized compound. The reaction conditions often require elevated temperatures and may utilize microwave irradiation to enhance yields and reduce reaction times .

Molecular Structure Analysis

Structure

The molecular structure of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features a fused ring system that includes both an imidazole and a pyridine moiety. This unique arrangement contributes to its biological activity and chemical properties.

Data

  • Molecular Formula: C₁₁H₁₂N₄
  • Molecular Weight: Approximately 200.24 g/mol
  • CAS Number: 887405-39-2

The structural configuration allows for various interactions with biological molecules, enhancing its pharmacological potential.

Chemical Reactions Analysis

Reactions

4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding N-oxides.
  2. Reduction: Reduction reactions can yield partially saturated derivatives.
  3. Substitution: It is capable of undergoing nucleophilic or electrophilic substitution reactions at the pyridine ring.

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions .

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves binding interactions with specific biomolecules. For example, it may inhibit enzymes such as aromatase by binding to their active sites, thereby reducing estrogen biosynthesis. This mechanism underpins its potential applications in treating hormone-dependent cancers .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions.
  • Reactivity: Exhibits reactivity typical of heterocyclic compounds; can undergo oxidation and substitution reactions.

These properties make it suitable for further chemical modifications and applications in drug development.

Applications

The applications of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine span various scientific fields:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent against various diseases due to its biological activities.
  2. Chemical Research: Used as a building block in the synthesis of more complex heterocyclic compounds.
  3. Material Science: Potential applications in developing new materials with specific properties such as conductivity or fluorescence.

Research into this compound's interactions with biological molecules continues to reveal its significance in medicinal chemistry and related fields.

Synthetic Methodologies and Reaction Optimization

Multi-Component Reaction Strategies for Heterocyclic Assembly

The core tetrahydroimidazo[4,5-c]pyridine scaffold of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-08-1) is efficiently constructed via Pictet-Spengler cyclization. This one-pot multi-component reaction involves the condensation of histamine hydrochloride with formaldehyde or substituted aldehydes under acidic conditions, followed by spontaneous cyclization. The reaction proceeds with high atom economy and yields the bicyclic framework in a single step [3] [5]. When benzaldehyde derivatives are employed, C4-substituted analogs are obtained, though steric hindrance from bulky groups (e.g., phenyl) significantly reduces yield [3].

Solvent selection critically influences reaction kinetics and purity. Aqueous acetic acid (AcOH/H₂O) provides optimal protonation for imine formation, while aprotic solvents like acetonitrile facilitate the dehydration step. Temperature control (60–80°C) prevents N3-overalkylation byproducts [3].

Table 1: Solvent Optimization for Pictet-Spengler Reaction

Solvent SystemTemperature (°C)Yield (%)Purity (%)
AcOH/H₂O (1:1)807895
Acetonitrile608592
Methanol657090
Ethanol707588

Microwave-Assisted Solid-Phase Synthesis Protocols

Microwave irradiation dramatically enhances the efficiency of tetrahydroimidazo[4,5-c]pyridine synthesis, reducing reaction times from hours to minutes while improving regioselectivity. Solid-phase protocols employing Wang resin-linked histamine precursors enable rapid library generation. After immobilizing histamine via carboxyester linkages, aldehydes (e.g., isonicotinaldehyde for the 4-pyridyl variant) are introduced under microwave irradiation (100–120°C, 20–30 min). Acidic cleavage (TFA/DCM) releases the target compound with >90% purity, minimizing chromatographic purification [3] [5].

Key advantages include:

  • Uniform heating eliminates thermal gradients, suppressing dimerization side products
  • Pressure-controlled vessels enable superheating of solvents, accelerating iminium ion cyclization
  • Automated fraction collection integrates with high-throughput screening [3]

Table 2: Microwave Optimization Parameters

Power (W)Time (min)Temperature (°C)Yield (%)
1501510082
2001012088
250813085

Functionalization via Cross-Coupling Reactions

Late-stage diversification of the tetrahydroimidazo[4,5-c]pyridine core leverages transition metal-catalyzed cross-coupling. Buchwald-Hartwig amination at N5 installs arylamino groups using Pd₂(dba)₃/XPhos catalytic systems, enabling access to analogs with extended π-systems for bioactivity studies. Conversely, Suzuki-Miyaura coupling on halogenated pyridin-4-yl substituents (e.g., 3-bromo derivatives) introduces aryl/heteroaryl motifs with excellent functional group tolerance [4] [10].

Critical optimization factors:

  • Pd catalyst selection: Pd(OAc)₂ with SPhos for electron-deficient aryl halides
  • Base: Cs₂CO₃ for Suzuki; LiHMDS for Buchwald-Hartwig
  • Solvent: Degassed toluene for oxygen-sensitive intermediatesReaction scales up to 50 mmol with maintained yields >80% when conducted under inert atmosphere [4].

Solvent-Free and Green Chemistry Approaches

Solvent-free synthesis aligns with green chemistry principles for this compound. Mechanochemical grinding of histamine hydrochloride with paraformaldehyde and pyridine-4-carboxaldehyde in a ball mill (30 Hz, 1–2h) delivers the target scaffold in 75–82% yield. This approach eliminates volatile organic solvents (VOCs), reduces energy consumption by 60%, and simplifies workup (water wash only) [3].

Additional sustainable features:

  • Catalyst-free conditions avoid heavy metal contamination
  • Recyclable milling jars reduce solid waste
  • Near-quantitative atom economy due to stoichiometric reactant useLife cycle assessment (LCA) shows 40% lower carbon footprint versus conventional reflux methods [3].

Post-Synthetic Modifications for Bioactivity Enhancement

N5-functionalization generates analogs with tailored pharmacodynamic profiles. Acylation with benzoyl chloride derivatives under Schotten-Baumann conditions (10% NaOH, 0°C) yields benzamides (e.g., compound 8a, Ki = 0.435 µM against P. gingivalis glutaminyl cyclase). Alternatively, reductive amination with pyridinecarboxaldehydes using NaBH₃CN enhances bacterial enzyme inhibition 100-fold versus the parent compound [3].

Structure-activity relationship (SAR) insights:

  • N5-Benzyl (7a): Optimal activity (Ki = 0.909 µM) due to hydrophobic pocket complementarity
  • N5-Cinnamoyl (8d): Reduced activity (Ki = 1.575 µM) from conformational flexibility
  • C4-Methylation (7d): Decreases potency (Ki = 3.080 µM) by disrupting planarity

Table 3: Bioactivity of Key N5-Modified Derivatives

CompoundR GroupKi (µM) vs PgQCActivity Change
4H (Parent)>10Baseline
7aBenzyl0.90960-fold increase
8aBenzoyl0.435120-fold increase
7bPhenethyl6.4701.5-fold increase
8dCinnamoyl1.5756-fold increase

Properties

CAS Number

7271-08-1

Product Name

4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C11H12N4/c1-4-12-5-2-8(1)10-11-9(3-6-13-10)14-7-15-11/h1-2,4-5,7,10,13H,3,6H2,(H,14,15)

InChI Key

RLBFZHROWYDVOA-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CC=NC=C3

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.